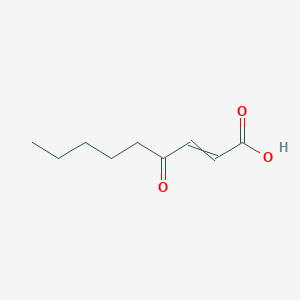
4-oxonon-2-enoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxonon-2-enoic acid, also known as (E)-4-oxonon-2-enoic acid, is a fatty acid with the molecular formula C9H14O3. It is characterized by the presence of a keto group at the fourth position and a double bond between the second and third carbon atoms. This compound is notable for its biological activity, particularly its antibacterial properties .
Métodos De Preparación
4-oxonon-2-enoic acid can be synthesized using various methods. One common synthetic route involves the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones into alkenes. In this case, the Wittig reaction is employed to synthesize (E)-4-oxonon-2-enoic acid in a single step . The reaction conditions typically involve the use of phosphorane and other reagents under controlled temperatures and pressures .
Análisis De Reacciones Químicas
4-oxonon-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield α,β-unsaturated compounds .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that 4-ONE exhibits significant antimicrobial activity against various strains of bacteria. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus, highlighting its potential as a novel antibiotic agent . The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Oxidative Stress and Cellular Modifications
4-Oxonon-2-enoic acid plays a critical role in oxidative stress-related diseases. It has been shown to form adducts with proteins and DNA, leading to modifications that can affect cellular functions. For instance, it reacts with angiotensin II to form pyruvamides, which may modulate biological activities related to hypertension . Additionally, its interaction with high-density lipoproteins (HDL) has implications for cardiovascular health, as it can impair HDL's protective functions against inflammation .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The results indicated an IC50 value of 22 µM against HT29 colon adenocarcinoma cells and 49 µM against IMR-32 neuroblastoma cells, demonstrating its potential as an antimicrobial and anticancer agent .
Case Study 2: Cardiovascular Implications
A study involving patients with familial hypercholesterolemia revealed elevated levels of 4-ONE adducts in HDL. This finding suggests that increased oxidative stress may contribute to HDL dysfunction and atherogenesis in these individuals . The study quantified lysine 4-ketoamide adducts in HDL, showing significant differences between affected individuals and healthy controls.
Data Table: Summary of Biological Activities
| Activity | Target | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Effective at low µM levels |
| Antitumor | HT29 colon adenocarcinoma | IC50 = 22 µM |
| Antitumor | IMR-32 neuroblastoma | IC50 = 49 µM |
| Cardiovascular Health | HDL Dysfunction | Elevated adduct levels |
Mecanismo De Acción
The mechanism of action of 4-oxonon-2-enoic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as Kynurenine-3-hydroxylase, which is involved in the metabolism of kynurenine . This inhibition can lead to the prevention or treatment of neurodegenerative diseases. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparación Con Compuestos Similares
4-oxonon-2-enoic acid can be compared with other similar compounds, such as:
4-phenyl-4-oxobut-2-enoic acid:
Macrosphelide B: Another compound with the 4-oxo-2-enoic acid unit, known for its biological activity.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
4-oxonon-2-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-2-3-4-5-8(10)6-7-9(11)12/h6-7H,2-5H2,1H3,(H,11,12) |
Clave InChI |
QHYBPAALYZNWPK-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C=CC(=O)O |
SMILES canónico |
CCCCCC(=O)C=CC(=O)O |
Sinónimos |
4-oxo-2-nonenoic acid 4-oxonon-2-enoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















